molecular formula C32H31IN2O7 B12224887 N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

Cat. No.: B12224887
M. Wt: 682.5 g/mol
InChI Key: ZVYHGMMXVRSCJK-UHFFFAOYSA-N
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Description

Historical Trajectory of Modified Nucleosides in Biochemical Research

The journey into the world of modified nucleosides began in the mid-20th century. Messenger RNA (mRNA) was first identified in the 1960s, a discovery that earned François Jacob and Jacques Monod a Nobel Prize. nih.gov Shortly thereafter, the pioneering work of Robert Holley's team in 1964 on yeast tRNA not only determined its full nucleotide sequence but also pinpointed the location of several unusual, or "modified," nucleosides within the molecule. nih.gov This discovery, including finding inosine (B1671953) in the anticodon, suggested that these modifications were not mere chemical curiosities but had important functional roles. nih.gov

From the 1960s onwards, researchers like Susumu Nishimura dedicated their work to isolating and structurally characterizing these modified nucleosides, linking their chemical nature to their biological purpose. nih.gov Initially found in transfer RNA (tRNA), these natural analogs of the canonical nucleosides (adenosine, guanosine, cytidine (B196190), and uridine/thymidine) have since been identified in other types of RNA as well. This early research laid the foundation for a vast field of study. In recent decades, the focus has expanded from naturally occurring modifications to the use of synthetic nucleobase-modified nucleotides as probes to investigate the fundamental mechanisms of DNA and RNA. sigmaaldrich.comcaymanchem.com These synthetic analogs have been instrumental in challenging long-held beliefs about the necessity of traditional hydrogen bonding for DNA stability and polymerase function, opening new avenues in synthetic biology and drug discovery. sigmaaldrich.comcaymanchem.com

Strategic Importance of Deoxycytidine Derivatives in Oligonucleotide Synthesis and Modification

The chemical synthesis of oligonucleotides—short, single-stranded DNA or RNA fragments—is a cornerstone of modern molecular biology and therapeutics. adventbio.com The most prevalent technique, the phosphoramidite (B1245037) method, is an automated, solid-phase process where nucleoside building blocks are sequentially added to a growing chain. adventbio.comatdbio.comnih.gov

This chemical process is complicated by the reactive nature of the nucleoside monomers. nih.gov To ensure the specific and directional formation of the phosphodiester backbone, various functional groups on the nucleoside must be temporarily masked with "protecting groups." nih.gov For a deoxycytidine building block, several key protections are required:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. adventbio.comatdbio.com This bulky group prevents the 5'-OH from reacting out of turn and its removal at the start of each coupling cycle releases a brightly colored DMT cation, which allows for real-time monitoring of the synthesis efficiency. atdbio.comnih.gov The DMT group's size also makes it selective for the more accessible 5'-primary hydroxyl group over the 3'-secondary hydroxyl. chem960.com

Exocyclic Amine Protection: The primary amino group on the cytosine base (the N4 position) is nucleophilic and must be protected to prevent it from forming unwanted side products during the coupling steps. adventbio.comnih.gov An acetyl group (-COCH₃) is a common and effective protecting group for this purpose. libretexts.org It is stable throughout the synthesis cycles but can be removed rapidly and cleanly during the final deprotection step. nih.gov

Phosphorus Protection: The 3'-phosphoramidite moiety itself is protected with a β-cyanoethyl group, which prevents undesirable reactions at the phosphorus atom until the oxidation step that forms the stable phosphotriester linkage. atdbio.comnih.gov

Deoxycytidine derivatives engineered with these protecting groups are essential for the reliable synthesis of custom DNA sequences. libretexts.orgnih.gov Furthermore, modifications to the cytidine base itself can be used to create oligonucleotides with novel properties or functionalities. nih.govbiosyn.comcarlroth.com

Contextual Overview of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine as a Synthetic Nucleoside Building Block

This compound is a highly specialized deoxycytidine derivative designed for incorporation into synthetic oligonucleotides. nih.gov Each component of its structure serves a deliberate purpose in the context of nucleic acid chemistry.

Core Structure (2'-deoxycytidine): This forms the fundamental sugar-base unit.

N4-Acetyl Group: This group protects the exocyclic amine of the cytosine base, preventing side reactions during synthesis. caymanchem.comnih.gov

5'-O-DMT Group: This acid-labile trityl group protects the 5'-hydroxyl, directing the synthesis to proceed in the 3'-to-5' direction and providing a method to monitor coupling efficiency. adventbio.combiosynth.com

5-Iodo Group: The iodine atom at position 5 of the pyrimidine (B1678525) ring is the key feature that makes this compound a versatile tool. Halogenated nucleosides, particularly iodo- and bromo-derivatives, are valuable precursors for post-synthetic modification of oligonucleotides. The carbon-iodine bond serves as a reactive "handle" for introducing a wide array of chemical moieties using palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. sigmaaldrich.comlibretexts.org This allows for the site-specific attachment of fluorescent dyes, cross-linking agents, or other functional groups after the main oligonucleotide chain has been assembled.

By combining standard protecting groups (DMT, Acetyl) with a versatile reactive site (Iodo), this compound serves as a robust building block for the creation of complex, functionally-enhanced DNA molecules for advanced research and diagnostic applications. atdbio.com

Data Tables

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₂H₃₂IN₃O₇ nih.gov
Molecular Weight 697.5 g/mol nih.gov
Appearance Solid caymanchem.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 7 nih.gov
Rotatable Bond Count 7 nih.gov
Topological Polar Surface Area 119 Ų chem960.com

| Formal Charge | 0 | nih.gov |

Function of Chemical Groups

Chemical Group Function Purpose
N4-Acetyl Exocyclic amine protecting group Prevents the cytosine base from participating in unwanted side reactions during oligonucleotide synthesis. libretexts.orgnih.gov
5'-O-DMT 5'-Hydroxyl protecting group Ensures chain elongation occurs at the 3' position; allows for monitoring of synthesis efficiency. adventbio.comatdbio.com
5-Iodo Reactive handle Enables post-synthetic modification via palladium-catalyzed cross-coupling reactions to attach functional groups. sigmaaldrich.comlibretexts.org
2'-deoxyribose Sugar backbone Forms the deoxyribose phosphate (B84403) backbone of the DNA strand.

| 3'-OH (unprotected) | Coupling site | The reactive site for coupling with the next phosphoramidite monomer in the sequence. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H31IN2O7

Molecular Weight

682.5 g/mol

IUPAC Name

4-acetyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C32H31IN2O7/c1-20(36)30-26(33)18-35(31(38)34-30)29-17-27(37)28(42-29)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,18,27-29,37H,17,19H2,1-3H3

InChI Key

ZVYHGMMXVRSCJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies for N4 Acetyl 2 Deoxy 5 O Dmt 5 Iodocytidine

Precision N4-Acetylation and Regiospecificity in Cytidine (B196190) Derivatives

The N4-acetylation of cytidine is a crucial modification that can influence the biological activity and stability of the resulting nucleoside. nih.govbiorxiv.org In the context of synthesizing N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine, the acetylation of the exocyclic amine of the cytosine base must be performed with high regioselectivity to avoid unwanted reactions at the hydroxyl groups of the deoxyribose sugar.

Typically, the N4-acetylation is achieved using an acetylating agent such as acetic anhydride (B1165640) (Ac₂O) in a suitable solvent like dimethylformamide (DMF). researchgate.net The reaction's success hinges on the careful control of reaction conditions, including temperature and stoichiometry, to ensure that only the N4-amino group is modified. The presence of other protecting groups, particularly on the sugar moiety, can also influence the outcome of the acetylation reaction. In some synthetic strategies, the N4-acetylation is performed early in the synthetic sequence on a precursor molecule before the introduction of other modifications.

The mechanism of N4-acetylation involves the nucleophilic attack of the exocyclic amino group of the cytidine base on the electrophilic carbonyl carbon of the acetylating agent. The basicity of the N4-amino group plays a significant role in its reactivity. The regioselectivity for N-acetylation over O-acetylation of the sugar hydroxyls is generally favored due to the higher nucleophilicity of the exocyclic amine under neutral or slightly basic conditions.

Strategic Application of 5'-O-Dimethoxytrityl (DMT) Protection in Deoxyribonucleoside Chemistry

The 5'-O-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function in nucleoside chemistry, particularly in the automated solid-phase synthesis of oligonucleotides. wikipedia.orgumich.edusigmaaldrich.com Its strategic application in the synthesis of this compound is critical for several reasons.

The DMT group is introduced by reacting the nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine. umich.edu The reaction exhibits high regioselectivity for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to the steric bulk of the DMT group, which makes it less likely to react with the more hindered 3'-position. researchgate.net This selectivity is a key advantage in multistep nucleoside synthesis.

The DMT group serves multiple purposes:

Protection: It prevents the 5'-hydroxyl group from participating in unwanted side reactions during subsequent chemical transformations, such as the C5-iodination. researchgate.net

Purification: The lipophilic nature of the DMT group facilitates the purification of the DMT-protected nucleoside from unprotected starting materials and byproducts using techniques like reversed-phase high-performance liquid chromatography (HPLC). glenresearch.com

Monitoring: The DMT cation, which is released upon deprotection with a mild acid, has a characteristic orange color and strong UV absorbance, allowing for the quantitative monitoring of reaction progress, particularly in solid-phase synthesis. wikipedia.orgsigmaaldrich.com

The stability of the DMT group is also a critical factor. It is stable under the basic or neutral conditions often used for other modifications but can be readily and quantitatively removed under mild acidic conditions, such as with trichloroacetic acid (TCA) or dichloroacetic acid (DCA), without affecting other protecting groups or the integrity of the nucleoside. researchgate.netyale.edu

Mechanistic Insights into C5-Iodination of Cytidine Nucleosides

The introduction of an iodine atom at the C5 position of the pyrimidine (B1678525) ring is a common modification that can enhance the biological activity of nucleosides or provide a handle for further chemical transformations.

Halogenation Chemistry for Pyrimidine Base Functionalization

The C5 position of the pyrimidine ring in cytidine is susceptible to electrophilic substitution due to the electron-donating nature of the amino and hydroxyl groups. Halogenation at this position can be achieved using various electrophilic halogenating agents. nih.govbaranlab.org Common reagents for iodination include molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, and N-iodosuccinimide (NIS). mdpi.comsci-hub.se

The reactivity of the pyrimidine ring towards halogenation is influenced by the substituents on the ring and the reaction conditions. The choice of halogenating agent and solvent can significantly impact the yield and selectivity of the reaction. For instance, the use of iodine in combination with silver nitrate (B79036) (AgNO₃) or ceric ammonium (B1175870) nitrate (CAN) has been shown to be effective for the C5-iodination of pyrimidines. mdpi.commostwiedzy.pl

Precursor Synthesis and Reaction Pathway Optimization for 5-Iodo-2'-deoxycytidine (B1674142) Analogues

The synthesis of 5-iodo-2'-deoxycytidine analogues often involves the direct iodination of a 2'-deoxycytidine (B1670253) precursor. acs.org The reaction pathway must be carefully optimized to maximize the yield of the desired product while minimizing the formation of byproducts. Factors to consider during optimization include the choice of iodinating reagent, solvent, temperature, and reaction time.

For example, a study on the iodination of pyrimidine derivatives using molecular iodine and various nitrate salts found that the combination of iodine and silver nitrate provided good yields for the C5-iodination of cytosine. mdpi.com Another approach involves the use of N-iodosuccinimide in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. sci-hub.se The presence of protecting groups on the sugar moiety and the exocyclic amine can influence the reactivity of the pyrimidine ring and may necessitate adjustments to the reaction conditions. The synthesis of radiolabeled 5-iodo-2'-deoxyuridine has been achieved through iododemetallation of a chloromercury precursor, a method that offers rapid and high-yield preparation. nih.gov While this is for deoxyuridine, similar principles can be applied to deoxycytidine derivatives.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic strategy. wikipedia.orgresearchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. wikipedia.org In this context, one could start with 2'-deoxycytidine and first introduce the 5'-O-DMT group. This intermediate could then be subjected to both N4-acetylation and C5-iodination in separate or sequential steps. This approach allows for the generation of a library of related compounds from a single precursor. researchgate.net

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the desired scale of production and the need to generate analogues with variations at different positions.

Stereochemical Control and Purity Assessment in Nucleoside Synthesis

Maintaining the correct stereochemistry at the anomeric carbon (C1') and other chiral centers of the deoxyribose sugar is paramount in nucleoside synthesis. nih.gov The synthesis of deoxyribonucleosides can be more challenging in terms of stereocontrol compared to ribonucleosides due to the absence of a 2'-hydroxyl group, which can participate in neighboring group assistance to direct the stereochemical outcome of the glycosylation reaction. wikipedia.orgbiosynth.com

In the synthesis of this compound, the starting material, 2'-deoxycytidine, already possesses the desired stereochemistry. Therefore, the subsequent synthetic steps must be carefully controlled to avoid any epimerization or other changes to the stereocenters.

The purity of the final compound and all intermediates must be rigorously assessed to ensure the absence of impurities, including diastereomers and regioisomers. The primary analytical techniques used for this purpose are:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is an indispensable tool for assessing the purity of nucleoside derivatives. It allows for the separation of the target compound from starting materials, byproducts, and other impurities with high resolution. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the desired modifications have been successfully incorporated.

Process Optimization and Scale-Up Considerations for this compound Production

The industrial production of this compound, a complex nucleoside derivative, necessitates meticulous process optimization and careful consideration of scale-up challenges. The synthesis typically involves a multi-step pathway starting from 2'-deoxycytidine, including the introduction of a 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, acetylation of the N4-amino group, and iodination at the C5 position of the pyrimidine ring. Optimizing each of these steps is crucial for maximizing yield, ensuring high purity, and achieving economic viability on a larger scale.

A critical step in the synthesis is the electrophilic iodination of the cytidine base. Research into the iodination of pyrimidine derivatives has explored various reagents and conditions to enhance efficiency and yield. One effective method involves the use of molecular iodine in the presence of a Lewis acid, such as silver nitrate (AgNO₃), which facilitates the in situ generation of a more reactive iodine species. mdpi.com Optimization of this step often involves a careful study of stoichiometry, reaction time, and temperature. For instance, studies on related pyrimidine nucleosides have shown that adjusting the equivalents of the iodinating agent and the reaction duration can significantly impact the yield of the desired 5-iodo derivative. mdpi.com

Another key aspect of process optimization is the purification strategy. The hydrophobic DMT group serves as a crucial handle for purification, enabling "DMT-on" purification methodologies. nih.gov This technique allows for the separation of the desired full-length product from failure sequences that lack the DMT group using reverse-phase chromatography. nih.gov The final step then involves the removal of the DMT group under mild acidic conditions. nih.gov The efficiency of this purification is paramount for achieving the high purity required for subsequent applications.

When scaling up the production from laboratory to industrial quantities, several factors must be addressed. The synthesis of related nucleoside analogs on a multi-kilogram scale has highlighted the importance of developing robust and scalable methods for each reaction and purification step. nih.gov For example, the choice of solvents, temperature control during exothermic reactions, and the method of reagent addition become critical at a larger scale to ensure consistent product quality and safety. Furthermore, the purification method must be scalable. While HPLC is effective at the lab scale, its cost and throughput can be limiting for industrial production. Therefore, developing scalable column chromatography or crystallization methods is often a focus of process development. nih.gov The use of purification cartridges with specific resins designed for DMT-on purification is also a scalable option. glenresearch.comyale.edu

Research into the large-scale synthesis of modified nucleosides has also emphasized the importance of minimizing the use of chromatography by developing efficient crystallization and work-up procedures. nih.gov Phase transfer catalysis has been explored as a method to improve the efficiency and scalability of alkylation steps in nucleoside synthesis, which could be applicable to the protection steps in the synthesis of this compound. nih.gov

The following tables present data from optimization studies on key reactions relevant to the synthesis of this compound, illustrating the impact of reaction conditions on product yield.

Table 1: Optimization of Iodination of Uracil with I₂ and AgNO₃

EntryEquivalents of AgNO₃Reaction Time (min)Yield of 5-Iodo-uracil (%)
10.51038
20.53063
31.02575
41.52582
52.02592
62.52592
Data adapted from a study on the iodination of pyrimidine derivatives. mdpi.com

Table 2: Yields of Iodination for Various Cytidine Derivatives

SubstrateProductYield (%)
Cytidine (rC)5-Iodo-cytidine (5I-rC)59
2'-Deoxycytidine (dC)5-Iodo-2'-deoxycytidine (5I-dC)Not specified
2'-OMe-cytidine (mC)5-Iodo-2'-OMe-cytidine (5I-mC)Not specified
Data from a study on the iodination of pyrimidine derivatives. mdpi.com

Table 3: Comparison of Purification of a 21-mer RNA Oligonucleotide using DMT-on Cartridges

Purification CartridgeCrude Purity (%)Final Purity (%)Yield (%)
Glen-Pak DNA Cartridge76.797.563.5
Glen-Pak RNA Cartridge76.798.566.5
Data adapted from a study on oligonucleotide purification. glenresearch.com

These findings underscore the importance of systematic optimization of reaction and purification conditions to develop a robust and scalable manufacturing process for this compound.

N4 Acetyl 2 Deoxy 5 O Dmt 5 Iodocytidine As a Core Component in Oligonucleotide Synthesis

Phosphoramidite (B1245037) Chemistry and its Adaptation for N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine Integration

The synthesis of custom oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automatable process of sequential nucleotide addition on a solid support. danaher.com This chemistry relies on nucleoside phosphoramidites, which are stabilized nucleoside derivatives activated for coupling. The integration of modified nucleosides like this compound requires specific adaptation of this standard chemistry to accommodate the unique properties of the modified base.

The 4,4'-dimethoxytrityl (DMT) group is a bulky acid-labile protecting group crucial for solid-phase oligonucleotide synthesis. atdbio.combiotage.com Its primary role is to block the 5'-hydroxyl group of the nucleoside monomer, preventing self-polymerization and other unwanted side reactions during the synthesis process. researchgate.netbiomers.net

The synthesis cycle proceeds in a 3' to 5' direction, starting with the first nucleoside anchored to a solid support. danaher.com Each cycle involves four key steps:

Detritylation: The DMT group from the support-bound nucleoside (or the growing oligonucleotide chain) is removed using a mild acid, typically trichloroacetic acid (TCA), to expose a free 5'-hydroxyl group. biomers.netsigmaaldrich.com This deprotection is often monitored spectrophotometrically, as the released DMT cation produces a characteristic orange color, allowing for a real-time assessment of the reaction's efficiency at each step. danaher.comsigmaaldrich.com

Coupling: The next activated nucleoside phosphoramidite, such as the derivative of this compound, is added along with an activator to couple with the free 5'-hydroxyl group of the support-bound chain. biotage.com

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation to prevent the formation of deletion-mutant sequences in subsequent cycles. danaher.combiotage.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester, typically using an iodine solution. biotage.comumich.edu

This cycle is repeated until the desired sequence is fully assembled. danaher.com The steric bulk of the DMT group makes it selective for the more accessible 5'-primary hydroxyl group over other hydroxyls in the nucleoside. researchgate.net

The synthesis of the this compound phosphoramidite monomer is a multi-step process that begins with the appropriate nucleoside. The key is to selectively protect reactive groups while leaving the 3'-hydroxyl available for phosphitylation. The synthesis of the related N4-benzoyl-5-(2-cyanoethyl)hydroxymethyl-5′-(4,4′-dimethoxytrityl)-2′-deoxycytidine provides a model for the general steps involved. mdpi.com

The general synthetic pathway involves:

Protection of the Exocyclic Amine: The N4-amino group of 2'-deoxy-5-iodocytidine is protected with an acetyl group to prevent side reactions during oligonucleotide synthesis. biomers.net

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is reacted with DMT-Cl (4,4'-dimethoxytrityl chloride) in the presence of a base like pyridine. atdbio.com

Phosphitylation: The final step is the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer. caymanchem.com

Purification is often performed using column chromatography, and characterization relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.

Table 1: Key Reagents in Phosphoramidite Monomer Synthesis

ReagentFunctionReference
2'-deoxy-5-iodocytidineStarting material for the modified nucleoside. rsc.org
Acetic Anhydride (B1165640)Protects the N4-amino group of cytidine (B196190). rsc.org
4,4'-Dimethoxytrityl chloride (DMT-Cl)Adds the acid-labile DMT protecting group to the 5'-hydroxyl. atdbio.com
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent that adds the reactive phosphoramidite moiety to the 3'-hydroxyl. caymanchem.com

High coupling efficiency at every step of oligonucleotide synthesis is paramount to achieving a high yield of the full-length product. atdbio.com An efficiency of 99% per step, for instance, results in a final yield of only 74% for a 30-mer oligonucleotide. For modified phosphoramidites, such as that of this compound, achieving high coupling yields can be more challenging due to potential steric hindrance from the modification.

The activation of the phosphoramidite monomer is catalyzed by a weak acid. umich.edu While 1H-tetrazole has historically been the most common activator, its efficiency can decrease with sterically demanding monomers. researchgate.net To address this, more effective activators have been developed.

Table 2: Comparison of Common Coupling Activators

ActivatorKey CharacteristicsReference
1H-TetrazoleStandard activator, but can be less efficient for sterically hindered phosphoramidites. researchgate.net
5-(Ethylthio)-1H-tetrazole (ETT)A more acidic and effective activator used for modified phosphoramidites, including those for Guanidine-bridged Nucleic Acids (GuNA). danaher.combeilstein-journals.org
4,5-Dicyanoimidazole (DCI)A highly effective, nucleophilic activator that can double the coupling speed compared to 1H-tetrazole and is highly soluble in acetonitrile. nih.gov
Imidazolium (B1220033) Trifluoromethanesulfonate (IMT)Part of a class of imidazolium salt-type activators that offer a balance between activating the phosphoramidite and minimizing premature detritylation. tcichemicals.com

The choice of activator and extended coupling times are often necessary to ensure high fidelity when incorporating bulky modified bases, thereby maintaining the integrity of the final oligonucleotide sequence. beilstein-journals.org

Engineering of Site-Specific Modifications in Nucleic Acid Sequences

The ability to introduce specific chemical modifications into DNA and RNA is essential for expanding their functional capabilities. nih.gov this compound is a key reagent for this purpose, allowing for the precise placement of an iodine atom within a synthetic nucleic acid sequence.

The 5-position of pyrimidines is a common and practical site for modification as it generally does not interfere with Watson-Crick base pairing. nih.gov The phosphoramidite of this compound allows for the direct incorporation of 5-iodocytidine (B14750) into growing DNA or RNA chains using standard automated solid-phase synthesis protocols. rsc.orgnih.gov

The presence of the N4-acetyl group is critical during this process to prevent unwanted reactions on the exocyclic amine of the cytosine base. nih.gov Once the synthesis is complete, this protecting group, along with others on the phosphate backbone and other bases, is removed during the final deprotection step, typically with aqueous ammonia (B1221849), yielding the final, modified oligonucleotide. rsc.org The successful incorporation of such unnatural modifications enables the creation of nucleic acids with novel properties for various applications, from therapeutic agents to advanced molecular probes. nih.gov

The iodine atom at the C5 position of the cytidine ring is not merely a structural modification but a versatile chemical handle for post-synthetic modifications. The carbon-iodine bond is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings.

A prime example of its utility is in the synthesis of other modified cytidines. For instance, 5-iodocytidine can be converted to 5-formylcytidine (B110004) through a palladium-catalyzed reductive carbonylation reaction. rsc.org This transformation highlights the strategic value of placing iodine at this position, as it serves as a stable yet reactive precursor for introducing a wide range of other functional groups that might not be compatible with the conditions of solid-phase oligonucleotide synthesis. This post-synthetic approach dramatically expands the chemical diversity that can be introduced at a specific site within a nucleic acid sequence.

Post-Synthetic Modifications and Derivatization from the 5-Iodocytidine Moiety

The carbon-iodine bond at the C5 position of the pyrimidine (B1678525) ring is a key site for post-synthetic modification, enabling the introduction of diverse functionalities into an oligonucleotide sequence. This versatility is primarily harnessed through palladium-catalyzed cross-coupling reactions, which can be performed while the oligonucleotide is still on its solid support (on-column) or after it has been cleaved and deprotected in solution. researchgate.net The 5-iodopyrimidines, including 5-iodocytidine, are generally more reactive in these couplings than their 7-iodo-7-deazapurine counterparts. nih.govresearchgate.net

This strategic modification allows for the synthesis of oligonucleotides with tailored properties, such as fluorescent labels, structural probes, or therapeutic conjugates. The most prevalent cross-coupling reactions employed for this purpose include the Sonogashira, Suzuki-Miyaura, Stille, and Hiyama reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 5-position of the cytidine and a terminal alkyne. wikipedia.org It is a highly efficient method for attaching alkynyl-containing moieties, which can serve as fluorescent reporters or as handles for subsequent "click chemistry" reactions. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful and widely used method for creating carbon-carbon bonds by coupling the 5-iodocytidine with an organoboron compound, typically an aryl- or vinylboronic acid. nih.govfiu.edu This allows for the direct attachment of aromatic rings, which can be used to introduce intercalating agents, fluorescent probes, or other bulky groups. nih.gov Studies have shown successful Suzuki coupling on single-stranded oligonucleotides (ssONs) containing 5-iodouracil, a closely related pyrimidine. researchgate.net

Stille Coupling: This reaction involves the coupling of the iodonucleoside with an organotin compound. The Stille reaction is known for its tolerance of a wide variety of functional groups, making it a robust tool for synthesizing complex C5-modified pyrimidine nucleosides. fiu.edu

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction. It is particularly effective for synthesizing C5-vinyl modified pyrimidines. fiu.edu

Photochemical Cross-Linking: Beyond coupling reactions, the iodo-pyrimidine moiety is photo-labile. This property is exploited in structural biology studies where UV irradiation can induce cross-linking between the C5 position of the iodocytidine and nearby amino acid residues in a protein-DNA complex, helping to map binding interfaces. genelink.com

The following table summarizes key palladium-catalyzed cross-coupling reactions used for the derivatization of the 5-iodocytidine moiety.

Reaction NameReagent TypeBond Formed (C5-)Typical Functional Groups Introduced
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C-C (Alkynyl)Alkynes, Fluorescent alkynes, Click-chemistry handles
Suzuki-Miyaura Coupling Boronic Acid/Ester (R-B(OH)₂)C-C (Aryl/Vinyl)Phenyl groups, Heteroaromatic rings, Vinyl groups
Stille Coupling Organostannane (R-Sn(Alkyl)₃)C-C (Aryl/Vinyl/Alkyl)Aromatic rings, Alkenes, Alkyl chains
Hiyama Coupling Organosilane (R-Si(OR')₃)C-C (Aryl/Vinyl)Phenyl groups, Vinyl groups

Impact of the N4-Acetyl Protecting Group on Oligonucleotide Synthesis Cycles and Deprotection Regimes

During solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenosine, guanosine, and cytidine must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. wikipedia.org For cytidine, the N4-acetyl group is a commonly used "fast" protecting group. glenresearch.com

The N4-acetyl group is stable throughout the iterative cycles of synthesis, which involve acidic detritylation (removal of the 5'-O-DMT group), coupling, capping, and oxidation. Its primary impact is observed during the final deprotection stage, where all protecting groups are removed from the nucleobases and phosphate backbone, and the oligonucleotide is cleaved from the solid support.

Standard deprotection protocols often use concentrated aqueous ammonia or gaseous ammonia. wikipedia.orgglenresearch.com Under these basic conditions, the N4-acetyl group is significantly more labile (i.e., more easily and rapidly removed) than the N4-benzoyl (Bz) group, which has traditionally been used. glenresearch.com This enhanced lability offers several key advantages:

Reduced Deprotection Time: The hydrolysis of the N4-acetyl group is very rapid, allowing for significantly shorter deprotection times compared to oligonucleotides synthesized with benzoyl-protected cytidine. glenresearch.com

Milder Conditions: The ease of removal allows for the use of milder deprotection reagents, such as a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) (AMA), which can complete deprotection at elevated temperatures in minutes. glenresearch.com

Prevention of Side Reactions: A critical issue with slower-cleaving protecting groups like benzoyl is the potential for base-catalyzed side reactions. When using amine-based reagents like ethylenediamine (B42938) or methylamine for deprotection, the amine can act as a nucleophile and displace the protected exocyclic amine, leading to a permanent transamination of the cytidine base. glenresearch.com Because the N4-acetyl group is hydrolyzed almost instantly, this competing side reaction is effectively eliminated. glenresearch.com

Compatibility with Sensitive Modifications: The ability to use milder and faster deprotection conditions is crucial for the synthesis of oligonucleotides that contain other base-labile modifications, which might be degraded by the harsh or prolonged conditions required to remove more robust protecting groups. nih.gov

The following table compares the relative lability and typical deprotection conditions for common N4-protecting groups on cytidine.

Protecting GroupChemical NameRelative LabilityTypical Deprotection ConditionsKey Feature
Ac AcetylVery High (Fast)Concentrated NH₃(aq); AMA; Gaseous NH₃. Rapidly cleaved.Minimizes base modification side-reactions with amine reagents. glenresearch.com
Bz BenzoylLow (Slow)Prolonged treatment with concentrated NH₃(aq) at high temperature.More stable, but prone to transamination with amine reagents. glenresearch.com
iBu IsobutyrylHigh (Fast)Concentrated NH₃(aq); Milder conditions than Bz.More labile than Bz, reducing transamination side-products. glenresearch.com

Biomolecular Applications and Mechanistic Investigations of N4 Acetyl 2 Deoxy 5 O Dmt 5 Iodocytidine Modified Nucleic Acids

Structural Probing of DNA and RNA via 5-Iodocytidine (B14750)

The introduction of a heavy atom like iodine at the C5 position of cytidine (B196190) provides a powerful tool for elucidating the three-dimensional structure and conformational dynamics of nucleic acids.

Utility in Crystallographic Phasing for Nucleic Acid Structure Determination

A significant challenge in X-ray crystallography is the "phase problem," which is the difficulty in directly measuring the phase of diffracted X-rays, a piece of information essential for reconstructing the electron density map of a molecule. mdpi.com The incorporation of heavy atoms into a macromolecule is a primary method to solve this problem. Chemically modified nucleic acids, including those containing 5-iodocytidine, are instrumental as tools for structure determination through crystallographic phasing. nih.gov

The iodine atom in 5-iodocytidine is electron-rich and scatters X-rays anomalously. This property is exploited in techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD) to obtain phase information. By replacing a standard cytidine with 5-iodocytidine at a specific site within a DNA or RNA sequence, researchers can generate the necessary phase data to determine the crystal structure. For example, crystallographic studies of a DNA nanomer, d(GXGAAAGCT), where 'X' represents 2'-deoxy-5-iodocytidine, have been successfully performed to investigate its structural properties at high resolution. nih.gov This approach has proven effective in stabilizing and solving the structures of DNA oligomers, which in some cases form zipper-type duplexes in the crystalline state. nih.gov

Spectroscopic Studies for Conformational Analysis of Modified Oligonucleotides

Spectroscopic techniques are vital for analyzing the structure and dynamics of nucleic acids in solution. The presence of the 5-iodocytidine modification can be monitored by various spectroscopic methods to understand its effect on the local and global conformation of DNA and RNA.

Mass spectrometry (MS), particularly methods like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization), is used to confirm the successful incorporation and integrity of modified nucleosides like 5-iodocytidine into synthetic oligonucleotides. nih.govcolby.edu Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can provide sequence information and pinpoint the exact location of the modification within the oligonucleotide chain. nih.govresearchgate.net

Electron Spin Resonance (ESR) spectroscopy can be employed when a spin label is attached to the modified cytidine. By monitoring the ESR signal, researchers can gain insights into the local environment, mobility, and conformational changes of the nucleic acid. nih.gov Studies on spin-labeled polynucleotides have shown that the ESR signals are sensitive to changes in temperature and viscosity, allowing for the characterization of nucleic acid secondary structures, such as the transition between single-stranded and duplex forms. nih.gov

Fluorescence spectroscopy offers another avenue for conformational analysis. While 5-iodocytidine itself is not fluorescent, it can be a precursor for attaching fluorescent probes. The fluorescence properties of such probes, including their intensity and lifetime, are often sensitive to the local environment, such as whether the base is paired or unpaired within a duplex, hairpin, or other functional DNA structure. nih.gov

Spectroscopic TechniqueInformation GainedReference
X-ray Crystallography Provides high-resolution 3D structural data and solves the phase problem via anomalous diffraction. nih.govnih.gov
Mass Spectrometry (MS) Confirms molecular weight, purity, and sequence of modified oligonucleotides. nih.govcolby.edu
Tandem MS (MS/MS) Determines the precise location of the modification within the nucleic acid sequence. nih.govresearchgate.net
Electron Spin Resonance (ESR) Investigates local dynamics, conformational changes, and secondary structure when a spin label is attached. nih.gov
Fluorescence Spectroscopy Reports on local environmental changes, such as base pairing status, when a fluorescent dye is attached. nih.gov

Chemical Biology Tools Derived from 5-Iodocytidine Functionalization

The iodine atom at the C5 position of cytidine is not just a passive structural probe; it is a versatile chemical handle that enables a wide range of subsequent modifications. This chemo-selective reactivity is the basis for creating a diverse toolkit of chemical biology probes for studying nucleic acid function.

Chemo-Selective Functionalization at the C5-Iodo Position (e.g., via Palladium(0)-catalyzed reactions)

The carbon-iodine bond at the C5 position of the pyrimidine (B1678525) ring is amenable to various cross-coupling reactions, most notably those catalyzed by palladium complexes. Palladium(0)-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, provide an efficient and highly specific means to attach different functional groups to the cytidine base within a DNA or RNA strand.

This strategy allows for the "post-synthetic" modification of oligonucleotides, where a functional moiety is introduced after the nucleic acid chain has been assembled. The use of hypervalent iodine reagents in conjunction with palladium catalysis has become a powerful method for C-H bond functionalization and cross-coupling reactions. nih.govmdpi.com These reactions are often characterized by their mild conditions and tolerance of various functional groups, making them suitable for complex biomolecules like nucleic acids. For instance, palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the introduction of alkynes, alkenes, aryl groups, and other functionalities. mdpi.com This versatility is crucial for the development of custom-designed nucleic acid probes.

Development of Fluorescent and Spin-Labeled Nucleic Acid Probes

The ability to functionalize the C5 position of iodocytidine is widely exploited to create fluorescent and spin-labeled nucleic acid probes. These probes are indispensable for studying nucleic acid structure, dynamics, and interactions in real-time.

Fluorescent Probes: By using a palladium-catalyzed cross-coupling reaction, a fluorescent dye can be covalently attached to the 5-iodocytidine residue. These fluorescently labeled oligonucleotides are used in a multitude of applications, including fluorescence resonance energy transfer (FRET) assays, fluorescence in situ hybridization (FISH), and as reporters in biosensors. nih.govidtdna.com For example, a fluorophore can be attached to the C5 position via a linker arm, and its emission properties can report on hybridization events or conformational changes in the nucleic acid. nih.gov

Spin-Labeled Probes: Similarly, a stable radical molecule, known as a spin label (e.g., a nitroxide), can be attached to the C5 position. nih.gov These spin-labeled nucleic acids are studied using Electron Spin Resonance (ESR) spectroscopy. This technique, often called site-directed spin labeling (SDSL), provides unique information about the local environment, solvent accessibility, and distances between labeled sites within a folded nucleic acid or a nucleic acid-protein complex. nih.gov

Probe TypeLabelApplicationReference
Fluorescent Probe Organic Dyes (e.g., Fluorescein)FRET, FISH, Biosensing, Conformational Studies nih.govnih.govidtdna.com
Spin-Labeled Probe Nitroxide RadicalsESR Spectroscopy, Site-Directed Spin Labeling (SDSL), Distance Measurements nih.govnih.gov

Design of Affinity Capture and Crosslinking Reagents

Oligonucleotides containing 5-iodocytidine are valuable precursors for designing reagents that can capture or covalently trap interacting biomolecules, such as proteins or other nucleic acids.

Crosslinking Reagents: The 5-iodopyrimidine (B189635) nucleosides, including 5-iodocytidine, are efficient photo-cross-linkers. glenresearch.com Upon irradiation with UV light of a specific wavelength (typically around 325 nm), the carbon-iodine bond can be cleaved, generating a highly reactive radical species on the cytidine base. This radical can then form a covalent bond with a nearby amino acid residue of a binding protein or a base in an interacting nucleic acid strand. This "zero-length" crosslinking approach is extremely useful for identifying the specific sites of interaction within nucleic acid-protein complexes, providing critical insights into cellular control and signaling pathways. glenresearch.com

Affinity Capture Reagents: By attaching a high-affinity tag, such as biotin, to the C5 position of iodocytidine (often via a cross-coupling reaction), researchers can create affinity capture probes. These probes can be used to isolate and identify specific binding partners from complex cellular lysates. The biotinylated oligonucleotide is incubated with the biological sample, and the resulting complex is then captured on a streptavidin-coated solid support, allowing for the purification and subsequent identification of the bound proteins or nucleic acids.

Enzymatic Processing and Recognition of 5-Iodocytidine-Containing Nucleic Acids

The introduction of a halogen atom at the C5 position of the pyrimidine ring of cytidine imparts unique chemical properties that can influence the interaction of nucleic acids with various enzymes. The bulky and electronegative iodine atom can lead to steric hindrance and altered electronic properties, thereby affecting recognition and processing by enzymes that interact with the major groove of the DNA helix.

Substrate Specificity of DNA and RNA Polymerases for Iodinated Deoxycytidine Triphosphates

The ability of DNA and RNA polymerases to incorporate modified nucleotides is crucial for various molecular biology applications, including sequencing, labeling, and therapeutic development. The substrate specificity of these enzymes for 5-iododeoxycytidine triphosphate (5-IdCTP) is a key determinant of its utility.

Research has shown that various DNA polymerases can recognize and incorporate modified nucleotides, with varying degrees of efficiency. For instance, DNA polymerase β has been shown to be capable of incorporating various 5-substituted deoxyuridine triphosphates. nih.gov The efficiency of incorporation is often dependent on the specific polymerase and the nature of the modification. While direct studies on the incorporation of 5-IdCTP by a wide range of polymerases are not extensively detailed in the provided results, the general principle of polymerase promiscuity towards modified nucleotides suggests that 5-IdCTP can likely serve as a substrate for some DNA polymerases. nih.govnih.gov The incorporation efficiency would be influenced by the steric and electronic effects of the iodine atom on the nucleotide's conformation and its interaction with the polymerase active site.

It has been demonstrated that for some polymerases, the presence of a methyl group at the C5 position of cytidine can enhance substrate activity. rsc.org This suggests that modifications at this position can be accommodated and even be beneficial for polymerase-mediated extension. However, the larger size of iodine compared to a methyl group may present a greater steric challenge.

The following table summarizes the general substrate preferences of different DNA polymerases for modified nucleotides, which can provide an inferred context for 5-IdCTP.

DNA PolymeraseGeneral Substrate Preference for Modified NucleotidesReference
DNA Polymerase βCan incorporate various 5-substituted pyrimidine analogs. nih.gov nih.gov
E. coli DNA Polymerase ICan poorly utilize some modified nucleotides like ddGTP. nih.gov nih.gov
Retroviral Reverse TranscriptaseCan poorly utilize some modified nucleotides like ddGTP. nih.gov nih.gov
Klenow Fragment (exo-)Shows enhanced substrate activity for 5-methyldeoxycytidine. rsc.org rsc.org

Interactions with Nucleases, Methyltransferases, and Other Nucleic Acid Modifying Enzymes

The presence of 5-iodocytidine within a nucleic acid strand can significantly alter its interaction with various modifying enzymes, including nucleases and methyltransferases.

Nucleases: Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids. wikipedia.orgyoutube.com Their activity can be influenced by the structure of the substrate. Studies have shown that iodination of DNA can make it more susceptible to certain nucleases. For example, iodocytosines in SV40 DNA are preferentially removed by S1 nuclease, which is a single-strand specific endonuclease. nih.gov This suggests that the introduction of iodine may locally destabilize the duplex, creating regions that are more readily recognized and cleaved by such nucleases. Nucleases can be broadly classified as endonucleases and exonucleases, with further specificity for DNA (DNases) or RNA (RNases). youtube.comsigmaaldrich.comnih.gov

Methyltransferases: DNA methyltransferases (MTases) are enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. nih.gov These enzymes recognize specific DNA sequences. The presence of a bulky iodine atom at the C5 position of cytosine, a primary site for methylation in many organisms, can be expected to interfere with the binding and catalytic activity of DNA methyltransferases. For instance, the cytosine analog 5-aza-2′-deoxycytidine acts as a suicide substrate for DNA methyltransferase by trapping the enzyme. nih.gov While the mechanism is different, this illustrates how modifications at the C5 position can profoundly impact methyltransferase function. The steric bulk of iodine would likely hinder the proper positioning of the cytosine base within the enzyme's active site, thereby inhibiting methylation.

The table below outlines the potential effects of 5-iodocytidine on the activity of these enzymes.

Enzyme TypePotential Effect of 5-IodocytidineRationaleReference
S1 NucleaseIncreased susceptibility to cleavage.Local destabilization of the DNA duplex. nih.gov
DNA MethyltransferasesInhibition of methylation.Steric hindrance at the C5 position, preventing enzyme binding and catalysis. nih.govnih.gov

Implications for Replication, Transcription, and Repair Mechanisms

The enzymatic processing of 5-iodocytidine-containing nucleic acids has significant implications for fundamental cellular processes like DNA replication, transcription, and repair.

Replication and Transcription: The incorporation of 5-iodocytidine into a DNA template can affect both replication and transcription. During replication, the modified base must be correctly read by the DNA polymerase of the replisome. The altered base pairing and stacking interactions of 5-iodocytidine could potentially lead to misincorporation of nucleotides on the newly synthesized strand, thus having mutagenic potential. Similarly, during transcription, RNA polymerase must read the modified template. The presence of 5-iodocytidine could lead to transcriptional pausing or errors in the synthesized RNA molecule. nih.govnih.gov Conflicts between the replication and transcription machinery can lead to DNA damage and genome instability. nih.govproquest.com

DNA Repair: The cellular DNA repair machinery is tasked with identifying and correcting DNA damage and modifications. The presence of 5-iodocytidine could be recognized as a form of DNA damage, triggering a repair response. For example, base excision repair (BER) is a pathway that deals with modified bases. wikipedia.org It is plausible that a DNA glycosylase could recognize and excise 5-iodocytidine, initiating the BER pathway. The preferential removal of iodocytosines by S1 nuclease also points towards the recognition of this modification as an anomaly in the DNA structure. nih.gov

Insights into Nucleic Acid Hybridization and Thermodynamics

The incorporation of modified nucleosides can have a profound impact on the stability and structure of nucleic acid duplexes and triplexes. The introduction of 5-iodocytidine is no exception, influencing both the thermodynamics of hybridization and the fine details of base pairing and stacking.

Modulation of Base Pairing and Stacking Interactions

The stability of a DNA duplex is determined by the sum of hydrogen bonding between complementary bases and the stacking interactions between adjacent base pairs. researchgate.netd-nb.info The introduction of 5-iodocytidine can modulate both of these interactions.

Base Pairing: The iodine atom at the C5 position is located in the major groove of the DNA double helix and does not directly participate in the Watson-Crick hydrogen bonds with guanine. However, its steric bulk and electronic influence can alter the sugar-phosphate backbone conformation and the positioning of the cytosine base, which could indirectly affect the strength and geometry of the hydrogen bonds.

The table below summarizes the potential effects of 5-iodocytidine on base pairing and stacking.

InteractionPotential Effect of 5-IodocytidineRationaleReference
Hydrogen BondingIndirect modulation of strength and geometry.Steric and electronic effects on base positioning and backbone conformation.
Stacking InteractionsSignificant alteration of stacking energy.Increased surface area and polarizability of the iodinated base. nih.govnih.gov

Emerging Research Frontiers and Future Prospects for N4 Acetyl 2 Deoxy 5 O Dmt 5 Iodocytidine

Innovations in Green Chemistry Approaches for Nucleoside Synthesis

The synthesis of complex nucleoside analogues like N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine has traditionally relied on multi-step chemical processes that can be resource-intensive. rsc.orgresearchgate.net In response, the field is increasingly embracing green chemistry principles to develop more sustainable and efficient synthetic routes. huarenscience.com These innovations are critical for reducing the environmental impact and cost associated with producing high-value compounds for research and therapeutic applications.

Key green chemistry strategies being explored include:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and efficiency under mild reaction conditions. huarenscience.com Enzymatic approaches, such as those involving nucleoside phosphorylases or transferases, are being developed to streamline the synthesis of nucleoside analogues, minimizing the need for toxic reagents and solvents. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. researchgate.net This technology is particularly suitable for hazardous reactions or when precise control is necessary.

Sustainable Catalysts and Solvents: Research is focused on replacing heavy metal catalysts with those based on more abundant and less toxic metals, such as iron and copper. huarenscience.com Additionally, the shift towards bio-based solvents and the reduction of waste through catalyst recovery and reuse are central tenets of these green approaches. huarenscience.comacs.org

Green Chemistry ApproachDescriptionKey Advantages
Biocatalysis / Enzymatic SynthesisUtilizes enzymes for specific chemical conversions. huarenscience.comHigh specificity, mild reaction conditions, reduced waste. huarenscience.com
Flow ChemistryReactions are performed in a continuously flowing stream. researchgate.netEnhanced safety, scalability, and process control. researchgate.net
Earth-Abundant Metal CatalysisEmploys catalysts based on common metals like iron or copper. huarenscience.comReduced toxicity and cost compared to precious metal catalysts. huarenscience.com
Renewable FeedstocksUses starting materials derived from biological sources. huarenscience.comReduces dependence on finite petrochemical resources. huarenscience.com

Expanding the Repertoire of Functionalized Nucleic Acids via 5-Iodocytidine (B14750) Scaffolding

The 5-iodo-2'-deoxycytidine (B1674142) core of the title compound serves as a versatile scaffold for creating a vast array of functionalized nucleic acids. The carbon-iodine bond is a key reactive site for various transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira, Heck, and Stille couplings. This allows for the post-synthetic introduction of a wide range of chemical moieties onto a DNA strand with high precision.

The ability to modify the C5 position is crucial as it minimally disrupts the Watson-Crick base pairing essential for duplex formation. nih.gov This contrasts with modifications at other positions that might interfere with the hybridization properties of the oligonucleotide. researchgate.net Through this C5 functionalization, researchers can attach:

Fluorophores and quenchers for diagnostic probes.

Biotin or other haptens for purification and detection.

Reactive groups for cross-linking to proteins or other nucleic acids.

Bulky aromatic groups to modulate stacking interactions and duplex stability.

Peptides or lipids to enhance cellular uptake. nih.gov

This chemical versatility enables the creation of oligonucleotides with tailored properties for applications ranging from diagnostics and molecular biology tools to therapeutic agents. nih.govmdpi.com

Functional MoietyPurposeExample Application
Fluorophores (e.g., Fluorescein, Rhodamine)Enables detection and quantification of nucleic acids.Real-time PCR probes, fluorescence in situ hybridization (FISH).
Peptides (Cell-Penetrating Peptides)Facilitates the delivery of oligonucleotides into cells. nih.govAntisense therapies, siRNA delivery. mdpi.com
Lipids (e.g., Cholesterol, Fatty Acids)Improves pharmacokinetic properties and membrane association. nih.govEnhanced in vivo stability and cellular uptake. mdpi.com
Cross-linking Agents (e.g., Azides, Alkynes)Allows for covalent attachment to other molecules via click chemistry.Mapping nucleic acid-protein interactions, constructing nanostructures.

Integration into High-Throughput Screening and Array-Based Technologies

High-throughput screening (HTS) and microarray technologies are cornerstones of modern drug discovery and diagnostics, enabling the parallel analysis of thousands of interactions. nih.govfraunhofer.de Oligonucleotides containing modified bases like 5-iodocytidine are integral to these platforms. nih.gov

In HTS, oligonucleotides functionalized via the 5-iodo position can act as probes to identify small molecules that modulate nucleic acid-protein interactions or enzymatic activity. nih.govnih.gov For instance, a fluorescent group can be attached to report on binding events or conformational changes.

In array-based technologies, oligonucleotides are immobilized on a solid surface to create a high-density biochip. fraunhofer.degesim-bioinstruments-microfluidics.com The ability to synthesize these arrays in situ or spot pre-synthesized, functionalized oligonucleotides is critical. gesim-bioinstruments-microfluidics.com this compound can be used to synthesize probes that are then attached to the array surface. These arrays are used for a multitude of applications, including:

Gene expression profiling.

Single nucleotide polymorphism (SNP) detection.

Pathogen identification. fraunhofer.de

Studying protein-DNA interactions on a massive scale. nih.gov

The automation and miniaturization of these processes allow for rapid, cost-effective, and large-scale screening, accelerating research and development. rsc.org

Computational Chemistry and Molecular Dynamics Simulations of Modified Nucleic Acids

Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the structure, dynamics, and interactions of nucleic acids that can be difficult to obtain experimentally. nih.govresearchgate.net These simulations are increasingly vital for understanding the consequences of incorporating modified nucleosides like 5-iodocytidine into a DNA or RNA duplex. nih.gov

MD simulations can predict how the modification affects:

Duplex Stability: Assessing changes in melting temperature (Tm) and local base pairing dynamics.

Hydration and Ion Environment: Modeling the arrangement of water molecules and counterions around the modified site, which is crucial for recognition and stability. livecomsjournal.org

Protein Recognition: Simulating how the modification alters the binding interface with specific proteins, such as polymerases or transcription factors. nih.gov

A significant challenge in simulating modified nucleic acids is the development of accurate force fields—the set of parameters that describe the potential energy of the system. researchgate.net As these force fields become more refined, the predictive power of MD simulations will continue to grow, guiding the rational design of functionalized oligonucleotides for specific applications.

Potential Contributions to Advanced Materials Science and Nanobiotechnology

The programmability of DNA base pairing makes it an exceptional building block for the bottom-up fabrication of nanoscale structures and devices. The field of DNA nanotechnology leverages this property to create complex two- and three-dimensional objects with high precision.

The incorporation of this compound into DNA strands provides a powerful tool for this field. The 5-iodo group acts as a chemical handle to functionalize these DNA nanostructures, enabling the attachment of a wide variety of components, such as:

Nanoparticles: Creating ordered arrays of gold or quantum dot nanoparticles for plasmonic or sensing applications.

Proteins and Enzymes: Arranging enzymes in cascades to create nanoscale factories.

Polymers: Modifying the solubility and physical properties of DNA-based materials.

Therapeutic Agents: Loading DNA nanocarriers with drugs for targeted delivery. nih.gov

This ability to merge the structural precision of DNA self-assembly with the chemical functionality of other materials opens up new possibilities in nanomedicine, nanoelectronics, and catalysis. nih.govbioengineer.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.